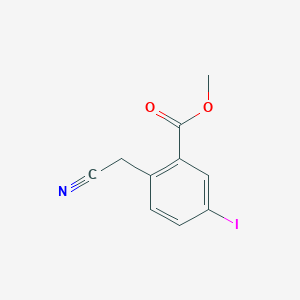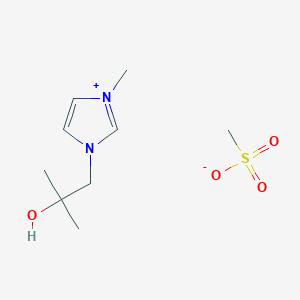
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is a quaternary ammonium compound. These compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. The compound has a molecular formula of C30H62N2O4Cl2 and a molecular weight of 550.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester typically involves the reaction of ethylenediamine with chloroacetic acid to form ethylenebis(carboxymethyl)amine. This intermediate is then reacted with dimethylamine and nonyl chloride to form the final product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol under reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Quaternary ammonium salts with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products .
Wirkmechanismus
The mechanism of action of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Didecyl dimethyl ammonium chloride (DDAC)
- Alkyl (C12-C16) dimethyl benzyl ammonium chloride (C12-C16 ADBAC)
Uniqueness
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is unique due to its specific ester linkage and the presence of long nonyl chains. This structure provides enhanced surfactant properties and antimicrobial activity compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
21954-73-4 |
|---|---|
Molekularformel |
C28H58Cl2N2O4 |
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
2-[dimethyl-(2-nonoxy-2-oxoethyl)azaniumyl]ethyl-dimethyl-(2-nonoxy-2-oxoethyl)azanium;dichloride |
InChI |
InChI=1S/C28H58N2O4.2ClH/c1-7-9-11-13-15-17-19-23-33-27(31)25-29(3,4)21-22-30(5,6)26-28(32)34-24-20-18-16-14-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GFQWDLPXDUZOLD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


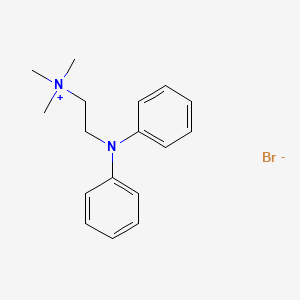
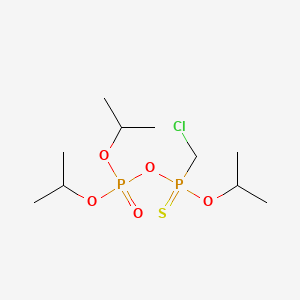

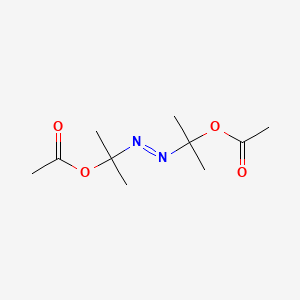
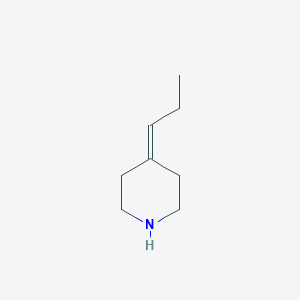
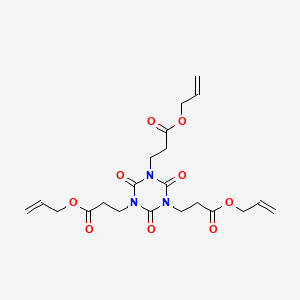
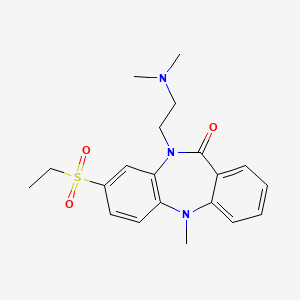

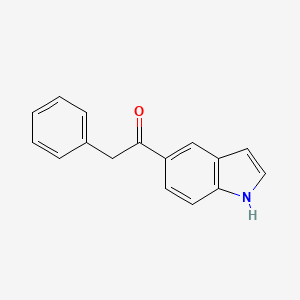
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
